molecular formula C17H15BrN2O2S B602944 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374680-41-7

2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B602944
CAS No.: 1374680-41-7
M. Wt: 391.3g/mol
InChI Key: ASKGJQSAVLFQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a quinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the quinoline moiety in 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

1374680-41-7

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3g/mol

IUPAC Name

2-bromo-4,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H15BrN2O2S/c1-11-7-15(18)17(8-12(11)2)23(21,22)20-14-9-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3

InChI Key

ASKGJQSAVLFQGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.